Cas no 2034614-84-9 (Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester)

Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester is a fluorinated pyrimidine derivative with a piperidinylmethyl carbamate structure. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The 5-fluoro-2-pyrimidinyl moiety enhances its binding affinity and metabolic stability, while the carbamate group offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically used in research settings for the development of biologically active molecules, with applications in neuroscience or oncology. Handling requires standard laboratory precautions due to its synthetic intermediate nature.
Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester structure
2034614-84-9 structure
Product Name:Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester
CAS No:2034614-84-9
MF:C12H17FN4O2
MW:268.287385702133
CID:6422553
PubChem ID:91814071
Update Time:2025-10-27

Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester
    • AKOS026701028
    • methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
    • methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
    • methyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]carbamate
    • 2034614-84-9
    • CCG-358454
    • F6454-1045
    • Inchi: 1S/C12H17FN4O2/c1-19-12(18)16-6-9-2-4-17(5-3-9)11-14-7-10(13)8-15-11/h7-9H,2-6H2,1H3,(H,16,18)
    • InChI Key: MASOLLRYZKFQHP-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)NCC1CCN(C2=NC=C(F)C=N2)CC1

Computed Properties

  • Exact Mass: 268.13355396g/mol
  • Monoisotopic Mass: 268.13355396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.226±0.06 g/cm3(Predicted)
  • pka: 12.46±0.46(Predicted)

Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6454-1045-2μmol
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
2μl
$85.5 2023-05-20
Life Chemicals
F6454-1045-5μmol
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
5μl
$94.5 2023-05-20
Life Chemicals
F6454-1045-10μmol
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
10μl
$103.5 2023-05-20
Life Chemicals
F6454-1045-20μmol
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
20μl
$118.5 2023-05-20
Life Chemicals
F6454-1045-1mg
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
1mg
$81.0 2023-05-20
Life Chemicals
F6454-1045-2mg
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
2mg
$88.5 2023-05-20
Life Chemicals
F6454-1045-3mg
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
3mg
$94.5 2023-05-20
Life Chemicals
F6454-1045-4mg
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
4mg
$99.0 2023-05-20
Life Chemicals
F6454-1045-5mg
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
5mg
$103.5 2023-05-20
Life Chemicals
F6454-1045-10mg
methyl N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}carbamate
2034614-84-9 90%+
10mg
$118.5 2023-05-20

Additional information on Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester

Comprehensive Overview of Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester (CAS No. 2034614-84-9)

Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester (CAS No. 2034614-84-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique piperidinyl and pyrimidinyl moieties, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which include a fluoro-substituted pyrimidine ring, a key motif in many bioactive molecules.

The compound's methyl carbamate functional group further enhances its versatility, making it a valuable intermediate in synthetic chemistry. Recent studies have highlighted its relevance in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, two hot topics in modern drug development. With the growing demand for targeted therapies and precision medicine, compounds like Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester are increasingly scrutinized for their potential to address unmet medical needs.

In the context of AI-driven drug discovery, this compound has been flagged in computational screenings due to its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The integration of machine learning and cheminformatics tools has accelerated the identification of such molecules, aligning with the industry's shift toward data-driven research. This trend is reflected in the surge of online searches for terms like "fluoro-pyrimidine derivatives in drug design" and "piperidine-based bioactive compounds," underscoring the compound's relevance.

From a synthetic perspective, the preparation of Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester involves multi-step organic transformations, often starting from commercially available 5-fluoropyrimidine and 4-piperidinemethanol. The introduction of the methyl carbamate group is typically achieved via reaction with methyl chloroformate, a widely used reagent in organic synthesis. Optimizing these reactions for higher yields and purity remains a focus area for chemists, as evidenced by the popularity of search queries like "efficient synthesis of carbamate derivatives."

The compound's potential applications extend beyond pharmaceuticals. For instance, its fluorinated pyrimidine core is of interest in agrochemical research, where similar structures are employed in the development of novel pesticides and herbicides. Additionally, the piperidine scaffold is a common feature in fragrance chemistry, opening doors for cross-disciplinary innovations. Such versatility makes Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester a compound worth monitoring in both academic and industrial settings.

As the scientific community continues to explore structure-activity relationships (SAR), this compound serves as a promising candidate for further investigation. Its molecular weight and lipophilicity parameters align well with the requirements for blood-brain barrier (BBB) penetration, a critical factor in central nervous system (CNS) drug development. This aligns with the rising interest in neurodegenerative diseases and mental health disorders, topics frequently searched in conjunction with small-molecule therapeutics.

In conclusion, Carbamic acid, N-[[1-(5-fluoro-2-pyrimidinyl)-4-piperidinyl]methyl]-, methyl ester (CAS No. 2034614-84-9) represents a compelling case study in the intersection of medicinal chemistry and computational biology. Its structural complexity and functional diversity position it as a valuable asset for researchers aiming to tackle contemporary challenges in drug discovery and material science. With ongoing advancements in high-throughput screening and molecular modeling, the compound's full potential is yet to be unlocked.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd